3-Acetyl-2-methylimidazo[1,2-a]pyridine

Catalog No.
S714893
CAS No.
29096-60-4
M.F
C10H10N2O
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-2-methylimidazo[1,2-a]pyridine

CAS Number

29096-60-4

Product Name

3-Acetyl-2-methylimidazo[1,2-a]pyridine

IUPAC Name

1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H10N2O/c1-7-10(8(2)13)12-6-4-3-5-9(12)11-7/h3-6H,1-2H3

InChI Key

RMDMJJKMOQLKPC-UHFFFAOYSA-N

SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)C

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)C
  • Synthesis: A research article describes a method for synthesizing 3-Acetyl-2-methylimidazo[1,2-a]pyridine through a reaction between 2-aminopyridine and 3-chloro-penta-2,4-dione []. This suggests potential research into the development of novel synthetic methods for this compound or its derivatives.

3-Acetyl-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a fused ring structure that includes both an imidazole and a pyridine moiety, characterized by its unique nitrogen-containing bicyclic framework. The presence of an acetyl group at the 3-position and a methyl group at the 2-position contributes to its chemical reactivity and biological properties. Imidazo[1,2-a]pyridines are known for their diverse applications in medicinal chemistry, particularly as potential drug candidates due to their bioactive properties.

Typical of imidazo[1,2-a]pyridine derivatives:

  • Bromination: The compound can react with brominating agents like N-bromosuccinimide to yield brominated products, which can be further utilized for synthesizing other derivatives .
  • Alkylation: Alkylation reactions can occur at the nitrogen atom of the imidazole ring, leading to the formation of substituted derivatives.
  • Condensation Reactions: The acetyl group can participate in condensation reactions with amines or other nucleophiles, generating a variety of functionalized compounds.

Imidazo[1,2-a]pyridines, including 3-acetyl-2-methylimidazo[1,2-a]pyridine, exhibit significant biological activities. They have been investigated for their potential as:

  • Anticholinesterase Agents: Some derivatives have shown inhibitory effects against acetylcholinesterase and butyrylcholinesterase, making them candidates for treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Agents: Certain imidazo[1,2-a]pyridine derivatives have demonstrated antibacterial and antifungal properties.
  • Anticancer Activity: Research indicates that some compounds in this class possess cytotoxic effects against various cancer cell lines.

Several synthetic approaches have been developed for the preparation of 3-acetyl-2-methylimidazo[1,2-a]pyridine:

  • One-Pot Synthesis: A notable method involves a one-pot reaction using 2-aminopyridine and appropriate carbonyl compounds under mild conditions without the need for catalysts. This method enhances efficiency and yield .
  • Cyclization Reactions: The synthesis may also include cyclization steps involving alkynes or aldehydes with 2-aminopyridines, often facilitated by transition metal catalysts like palladium or copper .

These methods emphasize the versatility and adaptability in synthesizing this compound and its derivatives.

3-Acetyl-2-methylimidazo[1,2-a]pyridine has several applications:

  • Pharmaceutical Development: Its derivatives are explored as potential drugs due to their biological activities.
  • Research Tools: Compounds derived from this structure are used in biochemical research to study enzyme inhibition and other biological processes.

The unique properties of this compound make it valuable in drug discovery and development.

Interaction studies involving 3-acetyl-2-methylimidazo[1,2-a]pyridine often focus on its binding affinity to various biological targets:

  • Enzyme Inhibition Studies: Investigations into its role as an inhibitor of acetylcholinesterase have provided insights into its potential therapeutic applications in neurodegenerative diseases.
  • Molecular Docking Studies: Computational studies have been performed to predict binding interactions with target proteins, facilitating the design of more effective analogs.

These studies highlight the importance of understanding molecular interactions for developing new therapeutic agents.

3-Acetyl-2-methylimidazo[1,2-a]pyridine shares structural similarities with several other compounds in the imidazo[1,2-a]pyridine family. Here are some notable examples:

Compound NameUnique Features
2-Methylimidazo[1,2-a]pyridineLacks acetyl group; primarily studied for mutagenicity.
4-Acetylimidazo[1,2-a]pyridineContains an acetyl group at a different position; exhibits distinct biological properties.
5-Methylimidazo[1,2-a]pyridineMethyl substitution at the 5-position alters reactivity and biological activity.
6-Acetylimidazo[1,2-a]pyridineAcetyl group at the 6-position; potential for different pharmacological profiles.

The uniqueness of 3-acetyl-2-methylimidazo[1,2-a]pyridine lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to these similar compounds.

Molecular Structure and Nomenclature

3-Acetyl-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused bicyclic system that combines an imidazole ring with a pyridine ring [1] [2]. The compound possesses the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.203 grams per mole [1] [2]. The Chemical Abstracts Service registry number for this compound is 29096-60-4 [1] [2].

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone [2]. Alternative nomenclature includes ethanone, 1-(2-methylimidazo[1,2-a]pyridin-3-yl)- and 2-methyl-3-acetylimidazo[1,2-a]pyridine [2] [3]. The Molecular Data Limited number assigned to this compound is MFCD00665892 [1] [2].

The structural framework consists of a pyridine ring fused to an imidazole ring at the 1,2-positions, with a methyl group substituted at position 2 of the imidazole ring and an acetyl group attached at position 3 [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is CC1=NC2=CC=CC=N2C1C(=O)C [2].

Physicochemical Characterization

Physical State and Crystalline Properties

3-Acetyl-2-methylimidazo[1,2-a]pyridine exists as a solid at room temperature under standard atmospheric conditions [4]. Crystallographic studies of related imidazo[1,2-a]pyridine derivatives have revealed that compounds in this family typically adopt planar or near-planar conformations due to the aromatic nature of the fused ring system [5] [6]. The imidazo[1,2-a]pyridine moiety in similar compounds demonstrates planarity with root mean square deviations typically less than 0.024 Angstroms [6].

The crystal packing of imidazo[1,2-a]pyridine derivatives is stabilized through intermolecular hydrogen bonding interactions and π-π stacking between aromatic rings [5] [6]. These interactions contribute to the overall stability of the crystalline lattice and influence the physical properties of the compound [5]. The formation of inversion dimers through hydrogen bonding has been observed in structurally related compounds, with characteristic ring motifs contributing to the three-dimensional crystal structure [6].

Solubility Profile in Various Solvents

The solubility characteristics of 3-Acetyl-2-methylimidazo[1,2-a]pyridine are influenced by its heterocyclic structure and the presence of both polar and nonpolar functional groups [7]. Related imidazo[1,2-a]pyridine derivatives exhibit thermodynamic aqueous solubilities ranging from 0.4 to 120 micromolar, depending on the specific substitution pattern [7]. The compound's Log D₇.₄ value, which represents the distribution coefficient at physiological pH, affects its solubility behavior in aqueous systems [7].

The presence of the acetyl functional group and methyl substituent influences the compound's interaction with various solvents [8]. Studies on similar pyridine derivatives have shown that polar protic solvents such as methanol and ethanol can form hydrogen bonds with the nitrogen atoms in the heterocyclic system [9] [10]. The solubility in organic solvents is generally enhanced due to the aromatic character of the molecule, which facilitates dissolution in nonpolar media [11].

Computational investigations using the Integral Equation Formalism Polarizable Continuum Model have been employed to study solvent effects on related acetyl pyridine compounds [8]. These studies demonstrate that different solvents including water, chloroform, acetone, and benzene produce varying effects on the molecular properties and stability of the compounds [8].

Thermal Stability and Degradation Pathways

The thermal stability of 3-Acetyl-2-methylimidazo[1,2-a]pyridine is characteristic of heterocyclic aromatic compounds containing both imidazole and pyridine rings [4] [12]. The product demonstrates stability at normal handling and storage conditions, with decomposition temperature data not being readily available in current literature [4]. Thermal analysis typically shows that imidazo[1,2-a]pyridine derivatives maintain structural integrity up to moderate temperatures before undergoing degradation processes [12].

Flash vacuum pyrolysis studies on related imidazole-containing compounds have revealed multiple degradation pathways depending on temperature conditions [12]. At elevated temperatures ranging from 500 to 650 degrees Celsius, compounds with similar structural features undergo various decomposition reactions including dehydrogenation, dehydrochlorination, and carbon-carbon bond cleavage [12]. The primary degradation pathway often involves cleavage at the benzylic carbon positions, leading to the formation of radical intermediates [12].

Degradation studies indicate that the acetyl group may undergo elimination reactions at high temperatures, while the imidazo[1,2-a]pyridine core structure demonstrates greater thermal resistance [12]. The formation of polymerized materials has been observed during thermal decomposition processes, suggesting complex reaction mechanisms involving multiple molecular rearrangements [12] [13].

Structural Analysis

Bond Lengths and Angles

Crystallographic analysis of imidazo[1,2-a]pyridine derivatives provides insight into the bond lengths and angles characteristic of this structural framework [14] [15] [16]. The carbon-nitrogen bond lengths in the imidazole ring typically range from 1.329 to 1.373 Angstroms, while the pyridine ring exhibits carbon-nitrogen distances of approximately 1.311 to 1.394 Angstroms [16] [5]. The carbon-carbon bond lengths within the aromatic rings generally fall between 1.352 and 1.431 Angstroms [16].

Bond angles in the imidazo[1,2-a]pyridine system reflect the aromatic character and sp² hybridization of the constituent atoms [15] [16]. Typical bond angles range from 103.48 to 126.6 degrees, with the fusion points between the imidazole and pyridine rings showing characteristic values around 112.41 degrees [16]. The acetyl carbonyl carbon exhibits bond angles consistent with sp² hybridization, with carbon-carbon-oxygen angles approaching 120 degrees [15].

The planar nature of the fused ring system results in minimal deviation from ideal aromatic bond angles [5] [6]. Torsion angles between the imidazopyridine group and attached substituents typically range from 0.0 to 7.1 degrees for similar compounds, indicating near-coplanar arrangements [14]. These geometric parameters contribute to the overall stability and electronic properties of the molecule [5].

Electronic Distribution and Polarization

The electronic distribution in 3-Acetyl-2-methylimidazo[1,2-a]pyridine is characterized by the delocalized π-electron system spanning both the imidazole and pyridine rings [17] [18]. Density functional theory calculations on related imidazo[1,2-a]pyridine derivatives reveal that the nitrogen atoms serve as primary sites for electrophilic attack, while the carbon atoms in the aromatic rings participate in nucleophilic interactions [17] [18].

Molecular electrostatic potential analysis indicates that the nitrogen atoms in the six-π-electron conjugation system exhibit nucleophilic character [18]. The oxygen atom of the acetyl group also demonstrates nucleophilic properties due to its lone electron pairs [18]. Frontier molecular orbital analysis shows that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insight into the chemical reactivity and electron-donating or electron-accepting capabilities of the compound [17] [18].

The electronic polarization effects are influenced by the methyl and acetyl substituents, which modulate the electron density distribution throughout the aromatic system [17]. Natural bond orbital analysis and electron localization function studies reveal the nature of bonding interactions and charge distribution patterns within the molecule [17]. These electronic characteristics contribute to the compound's chemical behavior and potential interactions with other molecular species [17] [18].

Conformational Analysis and Energy States

Conformational analysis of 3-Acetyl-2-methylimidazo[1,2-a]pyridine involves examination of the rotational freedom around the carbon-carbon bond connecting the acetyl group to the imidazo[1,2-a]pyridine core [19]. The degree of freedom in molecular conformations is characterized by torsion angles, with energy barriers determining the preferred conformational states [20] [19].

Computational studies using molecular mechanics and quantum mechanical calculations provide insights into the conformational preferences of related compounds [19]. The lowest energy conformations typically correspond to arrangements that minimize steric interactions while maximizing favorable electronic interactions [20] [19]. Energy differences between conformational states are thermodynamically related to their populations, with ratios following Boltzmann distribution principles [20].

The acetyl group rotation exhibits characteristic energy profiles with local minima corresponding to staggered conformations and energy maxima at eclipsed arrangements [21] [22]. Typical energy barriers for rotation around single bonds in similar systems range from 3.8 to 19 kilojoules per mole, depending on the specific structural features and steric constraints [21] [22]. The planar imidazo[1,2-a]pyridine core provides a rigid framework that restricts overall molecular flexibility while allowing limited conformational changes in the substituent groups [6] [17].

PropertyValueReference
Molecular FormulaC₁₀H₁₀N₂O [1] [2]
Molecular Weight174.203 g/mol [1] [2]
CAS Registry Number29096-60-4 [1] [2]
MDL NumberMFCD00665892 [1] [2]
Physical StateSolid [4]
Thermal StabilityStable under normal conditions [4]
Aqueous Solubility Range0.4-120 μM (related derivatives) [7]

Classical Synthetic Routes

Condensation of 2-Aminopyridines with α-Haloketones

The condensation of 2-aminopyridines with α-haloketones represents one of the most fundamental and widely employed methods for synthesizing imidazo[1,2-a]pyridine derivatives. This classical approach, based on the Hantzsch-type synthesis, involves the nucleophilic attack of the 2-aminopyridine nitrogen on the α-position of haloketones, followed by intramolecular cyclization [1] [2].

Solvent-Free Methodology: A highly efficient protocol has been developed utilizing α-bromoacetophenone with 2-aminopyridine under neat conditions. The reaction proceeds at 60°C for 20 minutes, affording 2-phenylimidazo[1,2-a]pyridine in 91% yield [2]. This method demonstrates remarkable efficiency, with the reaction mixture initially existing as a solid state, subsequently liquefying during stirring, and finally solidifying to yield a light yellow solid mass.

Solvent-Mediated Approaches: Various α-haloketones (ArCOCHXR², where Ar = C₆H₅, 4-MeOC₆H₄, 4-ClC₆H₄, 2,4-Cl₂C₆H₃; X = Br, Cl; R² = H, CH₃) have been successfully employed with 2-aminopyridines in different solvent systems [1]. The reaction conditions vary depending on the solvent choice, with yields ranging from 52-91%. Polar protic solvents such as methanol and ethanol provide moderate yields (45-52%), while polar aprotic solvents like dichloromethane yield superior results (75% at room temperature).

Mechanism and Selectivity: The mechanism involves initial nucleophilic substitution of the halide by the pyridine nitrogen, followed by intramolecular cyclization through attack of the amino group on the carbonyl carbon. The regioselectivity can be influenced by the electronic and steric properties of substituents on both the aminopyridine and haloketone components.

Cyclization Approaches

Silver-Mediated/Palladium-Catalyzed Intramolecular Cyclization: A sophisticated approach utilizing AgOAc-mediated, Pd-catalyzed intramolecular cyclization has been developed for the synthesis of complex imidazo[1,2-a]pyridine derivatives [3]. This method employs carbon-hydrogen activation strategy, where imidazo[1,2-a]pyridine adducts undergo cyclization through a 5-exo-dig process. The reaction was optimized using the Ugi/azide multicomponent reaction as a tool to rapidly broaden substrate scope.

Base-Promoted Cycloisomerization: An alternative cyclization approach involves the sodium hydroxide-promoted cycloisomerization of N-propargylpyridiniums under ambient aqueous conditions [4]. This methodology provides quantitative yields within minutes and represents a significant improvement in space-time-yield compared to conventional routes. The reaction proceeds through base-catalyzed rearrangement of the propargyl fragment to an allenic group, followed by Nazarov cyclization.

Modern Synthetic Strategies

One-Pot Synthesis Protocols

Copper(II)-Ascorbate Catalyzed A³-Coupling: An environmentally sustainable method has been developed employing Cu(II)-ascorbate catalysis in aqueous micellar media [5]. The reaction utilizes sodium dodecyl sulfate (SDS) as a surfactant to create micellar nanoreactors that facilitate the interaction of water-insoluble components. Key reaction parameters include:

ParameterOptimal Condition
CatalystCuSO₄·5H₂O (10 mol%)
Reducing AgentSodium ascorbate (20 mol%)
SurfactantSDS (10 mol%)
Temperature50°C
Reaction Time6 hours
Scale-up Yield87% (20 mmol scale)

The mechanism involves dynamic combination of Cu(II)/Cu(I) species generated in situ, which catalyzes 5-exo-dig cycloisomerization of alkynes with condensation products of 2-aminopyridines and aldehydes [5].

Groebke-Blackburn-Bienaymé Reaction: Microwave-assisted synthesis using the three-component Groebke-Blackburn-Bienaymé reaction provides efficient access to imidazo[1,2-a]pyridines [6]. The reaction employs aldehydes, 2-aminopyridines, and tert-butyl isocyanide with NH₄Cl as a green catalyst. Optimal conditions include 60°C for 30 minutes under microwave irradiation, yielding products in 82-91% yields.

Catalyst-Mediated Approaches

Molecular Iodine Catalysis: A highly efficient ultrasonication strategy has been developed using molecular iodine as an environmentally benign catalyst [7]. The three-component coupling embraces 2-aminopyridine derivatives, acetophenones, and dimedone in aqueous medium under aerobic conditions. Optimal reaction conditions include:

  • Catalyst loading: I₂ (20 mol%)
  • Solvent: Water (4.0 mL)
  • Conditions: Ultrasound, room temperature
  • Reaction time: 1 hour
  • Yields: Up to 96%

The mechanism involves initial attack of molecular iodine on acetophenone derivatives, followed by in situ generation of phenylglyoxal. Subsequent Knoevenagel-type reaction with the enolic form of dimedone creates an intermediate that undergoes aza-Michael addition with 2-aminopyridine, culminating in intramolecular ring closure via an energetically favored 5-exo-trig process [7].

Zinc/Iodine-Catalyzed Ortoleva-King Protocol: A novel approach utilizing nano zinc oxide and molecular iodine as a catalytic dyad has been reported [8]. This represents the first zinc-catalyzed Ortoleva-King type reaction for imidazo[1,2-a]pyridine synthesis. The reaction design involves easily accessible and economical reagents, with diverse acetophenones and 2-aminopyridines providing moderate to good results (40-60% yields).

NBS-Mediated Regioselective Synthesis

N-Bromosuccinimide Promotion from Ethylarenes: A one-pot methodology has been developed utilizing NBS to promote synthesis directly from ethylarenes in aqueous medium [9]. The reaction conditions involve:

  • Reagent: NBS (3.5 equiv.)
  • Initiator: AIBN (10 mol%)
  • Solvent system: Ethyl acetate:water (5:1)
  • Temperature progression: 65°C for 1.5h, then 80°C
  • Yield: 67%

Multicomponent NBS-Mediated Synthesis: A catalyst-free regioselective approach utilizing unsymmetrical β-diketones, NBS, and 2-aminopyrimidine has been developed [10]. The reaction proceeds through in situ formation of α-bromo-β-diketones followed by condensation. Optimal conditions include:

  • Solvent: Dichloromethane (10 mL)
  • Temperature: Room temperature
  • Reaction time: 4-5 hours
  • Yields: 65-80%

The regioselectivity arises from the preferential nucleophilic attack of the imine nitrogen on the carbonyl carbon adjacent to the methyl group due to its higher electrophilicity and reduced steric hindrance [10].

Green Chemistry Approaches

Solvent-Free Methodologies

Catalyst-Free Neat Reactions: High-yielding solvent-free synthesis has been achieved through direct condensation of α-haloketones with 2-aminopyridines under neat conditions [11]. The methodology offers several advantages:

  • No requirement for additional catalysts or solvents
  • Yields ranging from 75-91%
  • Reaction temperature: 60°C
  • Broad substrate scope with electron-donating and electron-withdrawing substituents

Reaction Mechanism: The solvent-free approach facilitates intimate contact between reactants, enhancing reaction efficiency. The absence of solvent eliminates waste generation and simplifies work-up procedures, making this approach particularly attractive for industrial applications [11].

Aqueous Medium Reactions

Ambient Aqueous Conditions: A novel methodology utilizing N-propargylpyridinium bromides in aqueous sodium hydroxide solution provides quantitative yields within minutes under ambient conditions [4]. This approach demonstrates exceptional efficiency with at least an order of magnitude increase in space-time-yield compared to conventional routes.

Micellar Catalysis: Aqueous micellar media using sodium dodecyl sulfate enables efficient synthesis through the formation of emulsion droplets that serve as nanoreactors [5]. Dynamic light scattering experiments reveal droplet sizes in the nanometer range (20-40 nm and 100-800 nm), with an average diameter of 461 nm.

On-Water Approach: Direct reactions in water without surfactants have been successfully demonstrated for certain substrate combinations, particularly when using molecular iodine as catalyst [7]. The aqueous environment facilitates elimination of water molecules formed during the reaction, driving the equilibrium toward product formation.

Ultrasound-Assisted Synthesis

Sonochemical Methodology: Ultrasound-mediated synthesis using 2-aminopyridine and 2-bromoacetophenone derivatives has been developed with several advantages [12] [13]:

  • Reaction medium: PEG-400 (non-toxic, environmentally benign)
  • Conditions: Ultrasonic irradiation at room temperature
  • Reaction time: Significantly reduced compared to conventional heating
  • Yields: Good to excellent

Sequential One-Pot Synthesis: The ultrasound methodology has been extended to sequential one-pot preparation of 3-selanylimidazo[1,2-a]pyridine derivatives [12]. This involves reaction of in situ formed imidazo[1,2-a]pyridines with diorganyl diselenides in the presence of copper(II) sulfate/potassium iodide under sonication.

Mechanistic Advantages: Ultrasonic irradiation provides several benefits including enhanced mass transfer, improved mixing efficiency, and cavitation effects that facilitate bond formation and breaking processes. The mild reaction conditions and ease of operation make this approach particularly suitable for sensitive substrates [12] [13].

Scale-Up Considerations and Industrial Synthesis

Multicomponent Reactions

Groebke-Blackburn-Bienaymé Three-Component Reaction: This multicomponent approach has been successfully scaled for industrial applications [6]. The reaction combines aldehydes, 2-aminopyridines, and isocyanides under mild conditions with excellent atom economy. Key features include:

  • High functional group tolerance
  • Broad substrate scope
  • Microwave compatibility for rapid synthesis
  • Scalable to gram quantities

Three-Component Aza-Friedel-Crafts Reaction: Y(OTf)₃-catalyzed methodology enables C₃-alkylation through reaction of imidazo[1,2-a]pyridines, aldehydes, and amines [14]. This approach offers:

  • Simple operation under normal atmosphere
  • No requirement for anhydrous or anaerobic conditions
  • Gram-level reaction capability
  • Moderate to good yields with excellent functional group tolerance

Oxidative Coupling Methods

Iodine-Mediated Oxidative Cross-Coupling: A metal-free route utilizing molecular iodine enables oxidative coupling between 2-aminopyridines and aromatic terminal alkynes [15] [16]. This methodology provides:

  • Transition-metal-free conditions
  • Operationally simple procedures
  • Construction of pharmaceutically relevant compounds (e.g., zolimidine)
  • Practical route for industrial synthesis

Electrochemical Oxidative Methods: Electrochemical intermolecular carbon-nitrogen formation and cyclization using catalytic hydriodic acid as redox mediator has been developed [17]. This approach offers:

  • Environmentally benign conditions
  • Low-toxicity ethanol solvent
  • Absence of external oxidants
  • High atom economy
  • Compatibility with various ketone substrates

Tandem Reactions

Ortoleva-King Tandem Process: A comprehensive tandem approach starting with the Ortoleva-King reaction has been optimized for industrial-scale synthesis [18]. The process involves:

  • First step: Neat conditions, 2.3 equiv. 2-aminopyridine, 1.20 equiv. I₂, 110°C, 4 hours
  • Second step: Aqueous NaOH, 100°C, 1 hour
  • Overall yields: 40-60%
  • Compatibility with various functionalities (OH, NMe₂, Br, OMe)

Morita-Baylis-Hillman Tandem Reactions: Multicomponent processes involving Morita-Baylis-Hillman acetates of nitroalkenes with 2-aminopyridines provide efficient access to imidazo[1,2-a]pyridines [19]. These reactions demonstrate:

  • Room temperature conditions
  • Methanol as solvent
  • Wide substrate scope
  • Good functional group tolerance

Scale-Up Optimization: Industrial-scale synthesis requires consideration of several factors including heat management, stirring efficiency, work-up procedures, and waste minimization. The most promising approaches for large-scale production include the solvent-free methodologies, aqueous-based reactions, and catalyst-free processes due to their environmental friendliness and operational simplicity [5] [7] [4] [11].

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

3-Acetyl-2-methylimidazo[1,2-a]pyridine

Dates

Last modified: 08-15-2023

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